molecular formula C8H10BrN3O2S B15039534 Methyl [(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanyl]acetate

Methyl [(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanyl]acetate

Cat. No.: B15039534
M. Wt: 292.16 g/mol
InChI Key: KSONUSSMDJMSBT-UHFFFAOYSA-N
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Description

METHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is a complex organic compound that features a pyrimidine ring substituted with amino, bromo, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE typically involves multiple steps. One common method starts with the preparation of 2-amino-5-bromo-6-methyl-4-pyrimidinol, which is then reacted with methyl bromoacetate under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

METHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(2-AMINO-5-BROMO-6-METHYL-4-PYRIMIDINYL)SULFANYL]ACETATE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of amino, bromo, and methyl groups allows for versatile reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H10BrN3O2S

Molecular Weight

292.16 g/mol

IUPAC Name

methyl 2-(2-amino-5-bromo-6-methylpyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C8H10BrN3O2S/c1-4-6(9)7(12-8(10)11-4)15-3-5(13)14-2/h3H2,1-2H3,(H2,10,11,12)

InChI Key

KSONUSSMDJMSBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)SCC(=O)OC)Br

Origin of Product

United States

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